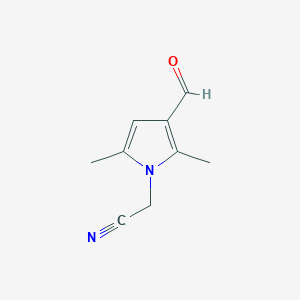
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile
Overview
Description
“2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile” is a chemical compound with the CAS Number: 1087792-37-7 . It has a molecular weight of 162.19 . It is in the form of a powder .
Synthesis Analysis
The synthesis of pyrrole-containing compounds has been extensively studied . Various tactical approaches have been used to synthesize pyrrole and pyrrole-containing analogs . For instance, the Paal-Knorr pyrrole condensation is a commonly used method . Other methods include the use of copper or ruthenium-based catalysts .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O/c1-7-5-9(6-12)8(2)11(7)4-3-10/h5-6H,4H2,1-2H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 162.19 .Scientific Research Applications
Antimicrobial Properties
- Antimicrobial Agent Synthesis : A study synthesizes novel derivatives of pyrrole, including compounds structurally similar to 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile, which exhibit significant antibacterial and antifungal activities. The presence of a heterocyclic ring enhances antimicrobial efficacy, and the introduction of a methoxy group further increases this activity (Hublikar et al., 2019).
Polymerization and Electrochemistry
- Electrochemical Oxidation and Polymerization : A study on the electrochemical oxidation of pyrroles similar to this compound in acetonitrile explores oxidative oligomerization and polymerization. The research provides insights into the synthesis of conducting polymers and their potential applications in various fields (Hansen et al., 2005).
Progesterone Receptor Modulators
- Progesterone Receptor Modulation : A study on pyrrole-oxindole progesterone receptor modulators, including compounds structurally related to this compound, demonstrates their use in developing new agents for female healthcare applications, such as contraception and treatment of fibroids (Fensome et al., 2008).
Solvent Effects in Chemical Reactions
- Solvent Influence on Chemical Reactions : Research exploring the solubility of pyrrole derivatives in various solvents, including acetonitrile, sheds light on the solvent's role in reaction mechanisms and outcomes, which is relevant for the synthesis and applications of compounds like this compound (Li et al., 2019).
Anion Binding Properties
- Anion Binding Behavior : A study on the anion-binding properties of pyrrole derivatives highlights the potential of this compound-like compounds in developing anion receptors, which have applications in various chemical and biological processes (Li et al., 2004).
Safety and Hazards
Future Directions
Pyrrole-containing compounds are considered a potential source of biologically active compounds . Due to their diverse therapeutic response profile, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . Therefore, “2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile” and similar compounds may have promising applications in the future.
Mechanism of Action
Biochemical Pathways
It is known that pyrrole derivatives can have various biological activities, which suggests that they may interact with multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile, factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Biochemical Analysis
Biochemical Properties
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile plays a significant role in biochemical reactions due to its reactive formyl group and nitrile functionality. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of the formyl group to a carboxylic acid. Additionally, the nitrile group can participate in nucleophilic addition reactions with amino acids and peptides, forming stable adducts. These interactions highlight the compound’s versatility in biochemical studies .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in shifts in metabolic fluxes and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. The nitrile group can also interact with metal ions, affecting the activity of metalloenzymes. These binding interactions and modifications result in changes in enzyme activity and gene expression, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase to form the corresponding carboxylic acid, which can then enter the tricarboxylic acid cycle. The nitrile group can also undergo hydrolysis to form the corresponding amide, which can be further metabolized by amidases. These metabolic transformations affect the compound’s bioavailability and overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions influence the compound’s cellular effects and overall bioactivity .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments or organelles through post-translational modifications or binding to targeting signals. For example, it can localize to the mitochondria, where it affects mitochondrial function and energy metabolism. These localization patterns are crucial for understanding the compound’s biochemical effects .
Properties
IUPAC Name |
2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-5-9(6-12)8(2)11(7)4-3-10/h5-6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYBGDNUCFYOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC#N)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244169 | |
| Record name | 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-37-7 | |
| Record name | 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


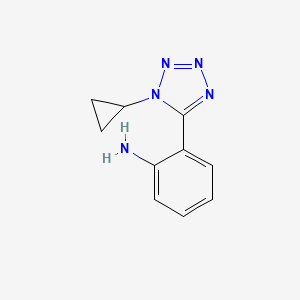
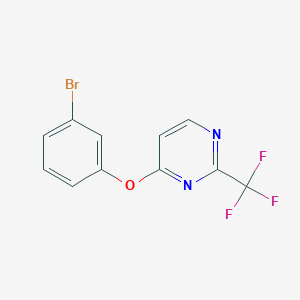
![[1-(4-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1372597.png)

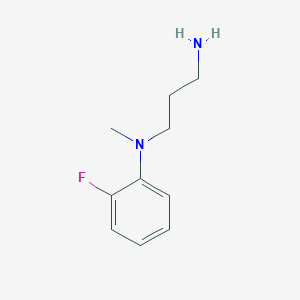
![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)
![1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1372604.png)

![1-Methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B1372606.png)
![N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide](/img/structure/B1372609.png)
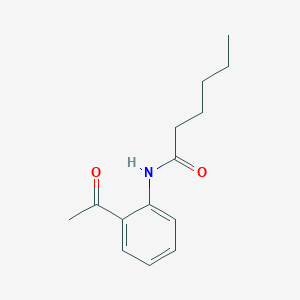
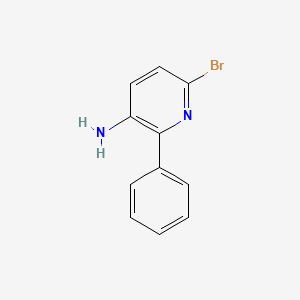
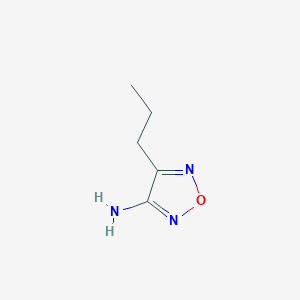
![[4-(4-Bromophenoxy)-3-fluorophenyl]methanol](/img/structure/B1372615.png)
